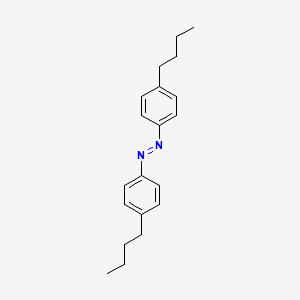
(E)-Bis(4-butylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to two phenyl groups. The “E” configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This reaction is a common method for producing azo compounds and involves the reaction of a diazonium salt with an aromatic compound.
-
Diazotization: : The first step involves the formation of a diazonium salt from an aromatic amine. For this compound, 4-butylaniline is used.
Reaction Conditions: 4-butylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
-
Coupling Reaction: : The diazonium salt is then reacted with another molecule of 4-butylaniline to form the azo compound.
Reaction Conditions: The coupling reaction is typically carried out in an alkaline medium, such as sodium hydroxide (NaOH) solution, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient separation and purification techniques, such as crystallization or chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(E)-Bis(4-butylphenyl)diazene has various applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other azo compounds and dyes.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, influencing various biological and chemical processes. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.
類似化合物との比較
Similar Compounds
(E)-Bis(4-methylphenyl)diazene: Similar structure with methyl groups instead of butyl groups.
(E)-Bis(4-ethylphenyl)diazene: Similar structure with ethyl groups instead of butyl groups.
(E)-Bis(4-propylphenyl)diazene: Similar structure with propyl groups instead of butyl groups.
Uniqueness
(E)-Bis(4-butylphenyl)diazene is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The length of the alkyl chain can affect the compound’s physical and chemical properties, making it distinct from its methyl, ethyl, and propyl analogs.
特性
CAS番号 |
100633-57-6 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC名 |
bis(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChIキー |
HTTBAGNJILNUBG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


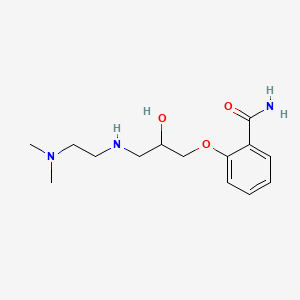
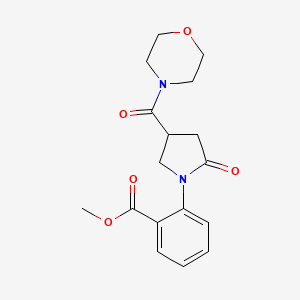
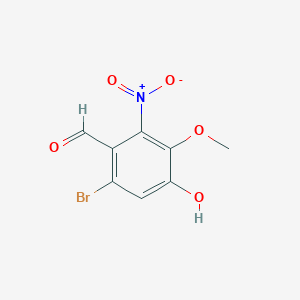
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
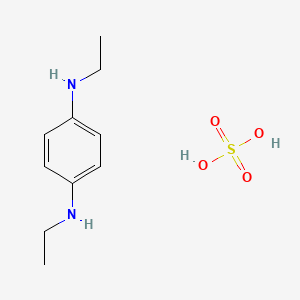

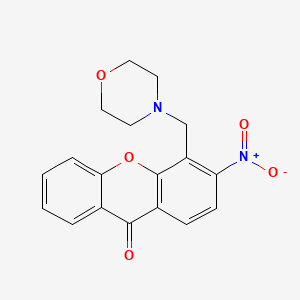
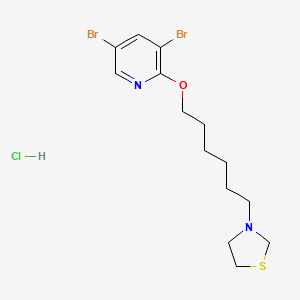
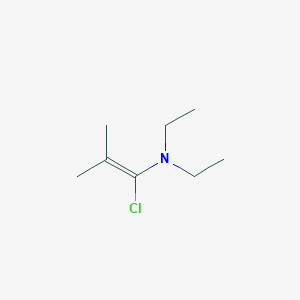
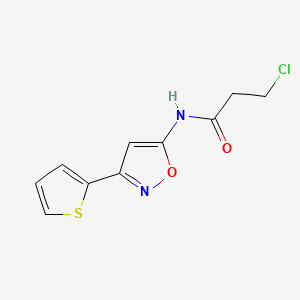

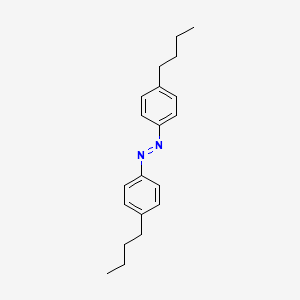
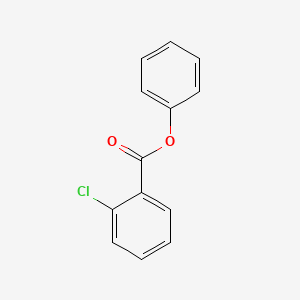
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
